N(1)-Hydroxy Substituent: Physicochemical Differentiation from the Parent 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 2067-84-7)
The presence of the N(1)-hydroxy group in CAS 809239-90-5 (C₇H₅N₃O₃, MW 179.13) versus the parent compound CAS 2067-84-7 (C₇H₅N₃O₂, MW 163.14) results in a molecular weight increase of 15.99 Da and adds one hydrogen-bond donor. The parent scaffold without the N-hydroxy group has been characterized with calculated aqueous solubility of approximately 0.95 g/L at 25 °C ; the additional hydroxyl in the target compound is predicted to increase aqueous solubility and polarity. In the 5-azaquinoxaline-2,3-dione series—the direct structural precedent—the N(5)-nitrogen (analogous to the N(1) position in the pyrido[2,3-b]pyrazine system) was experimentally demonstrated to significantly enhance binding affinity by strengthening relevant hydrogen bond interactions at the DAAO active site [1]. This establishes that the N-hydroxy/N-oxide character at this ring position is a meaningful determinant of target engagement, not an inert substitution.
| Evidence Dimension | Molecular weight, hydrogen-bond donor count, and computed solubility |
|---|---|
| Target Compound Data | MW 179.13 g/mol; HBD count = 2 (1-OH and 4-NH); C₇H₅N₃O₃ |
| Comparator Or Baseline | Parent compound (CAS 2067-84-7): MW 163.14 g/mol; HBD count = 1 (4-NH only); C₇H₅N₃O₂; calc. solubility ~0.95 g/L at 25 °C |
| Quantified Difference | ΔMW = +15.99 Da; ΔHBD = +1; predicted Δ solubility favoring the 1-hydroxy derivative |
| Conditions | Calculated/derived from chemical structure and database values (ChemSpider ID 67506 for parent, ChemicalBook for target) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the difference in hydrogen-bond donor count directly affects predicted permeability, solubility, and target-binding pharmacophore compatibility—making these two compounds non-interchangeable in any SAR campaign or biological assay.
- [1] Tang H, et al. Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent D-amino acid oxidase inhibitor. European Journal of Medicinal Chemistry 2016; 117: 182–195. (SAR finding: '5-nitrogen could significantly enhance the binding affinity by strengthening relevant hydrogen bond interactions.') View Source
